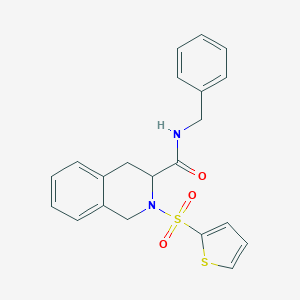
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as BTIQ, is a chemical compound that has gained significant attention in the field of scientific research. BTIQ is a tetrahydroisoquinoline derivative that exhibits various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood. However, studies have shown that N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been found to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Furthermore, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Furthermore, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide exhibits various biological activities, making it a promising candidate for drug development. However, one of the limitations of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. One potential direction is to further investigate its antitumor activity and its mechanism of action. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.
Synthesis Methods
The synthesis of N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves the reaction of 2-thiophenesulfonyl chloride with N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in the presence of a base. The reaction yields N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide as a white solid with a melting point of 188-191°C.
Scientific Research Applications
N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Studies have also shown that N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can inhibit the growth of cancer cells and induce apoptosis. Furthermore, N-benzyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been found to be effective against herpes simplex virus and human immunodeficiency virus.
properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-benzyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(22-14-16-7-2-1-3-8-16)19-13-17-9-4-5-10-18(17)15-23(19)28(25,26)20-11-6-12-27-20/h1-12,19H,13-15H2,(H,22,24) |
InChI Key |
JNWFOWYFQVZPLV-UHFFFAOYSA-N |
SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)